6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic organic compound with a complex structure. It belongs to the class of pyrido[4,3-d]pyrimidinones, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-chloropyridine and 4-methylpiperazine.
Formation of Pyrido[4,3-d]pyrimidinone Core: The core structure is formed through a series of condensation reactions involving the intermediates.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation reactions using appropriate reagents like 2-methoxyethyl chloride.
Final Cyclization: The final step involves cyclization to form the pyrido[4,3-d]pyrimidinone ring system under controlled conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Introduction of various functional groups at the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 6-(2-ethoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Uniqueness
Compared to similar compounds, 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effects.
Properties
Molecular Formula |
C15H21N5O2 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C15H21N5O2/c1-18-5-7-20(8-6-18)15-16-11-12-13(17-15)3-4-19(14(12)21)9-10-22-2/h3-4,11H,5-10H2,1-2H3 |
InChI Key |
PMXABMMDRDRBGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCOC |
Origin of Product |
United States |
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